n,n-Diethyl-2-(trimethylsilyl)benzamide
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Overview
Description
n,n-Diethyl-2-(trimethylsilyl)benzamide: is a chemical compound with the molecular formula C14H23NOSi It is a derivative of benzamide, where the benzamide core is substituted with diethyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-2-(trimethylsilyl)benzamide typically involves the reaction of benzamide with diethylamine and trimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: n,n-Diethyl-2-(trimethylsilyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: n,n-Diethyl-2-(trimethylsilyl)benzamide is used as an intermediate in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine: While specific medical applications are still under investigation, this compound has potential as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile building block in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of n,n-Diethyl-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethyl and trimethylsilyl groups can influence the compound’s binding affinity and selectivity, modulating its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
n,n-Diethylbenzamide: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
n,n-Dimethyl-2-(trimethylsilyl)benzamide: Substituted with dimethyl groups instead of diethyl, affecting its steric and electronic characteristics.
n,n-Diethyl-3-(trimethylsilyl)benzamide: The trimethylsilyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness: n,n-Diethyl-2-(trimethylsilyl)benzamide is unique due to the specific positioning of the diethyl and trimethylsilyl groups on the benzamide core. This configuration imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
N,N-Diethyl-2-(trimethylsilyl)benzamide is an organic compound classified under the benzamide derivatives. Its unique structure, characterized by a trimethylsilyl group attached to the benzamide core, positions it as a significant candidate in pharmaceutical development due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is C13H19NOSi. The presence of the trimethylsilyl group enhances its solubility and reactivity, making it an interesting subject for drug design and synthesis.
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially influencing mood and behavior. The binding affinity of this compound to various biological targets has been investigated using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR), which help elucidate its mechanisms of action.
Case Studies
- Neurotransmission Studies : Research has shown that compounds with similar structural features can modulate neurotransmitter systems. For instance, studies on related benzamide derivatives have demonstrated their ability to interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders.
- Anticancer Activity : A study conducted on structurally analogous compounds revealed that certain benzamide derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties. Further investigations are needed to confirm these effects in vivo.
Synthesis Methods
Several synthetic routes have been explored for producing this compound. Common methods include:
- Alkylation Reactions : Utilizing diethylamine and trimethylsilyl chloride in the presence of a base to form the desired amide.
- Acylation Reactions : Reaction of the corresponding acid chloride with diethylamine to yield the amide product.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is essential. The following table summarizes key features of structurally similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide | C13H19NO2Si | Methoxy group enhances electron density |
N,N-Diethyl-2-methoxy-6-(trimethylsilyl)benzamide | C13H19NO2Si | Hydroxyl group may enhance solubility |
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide | C13H20N2O2Si | Amino group could increase binding affinity |
Future Directions
Further research is necessary to:
- Elucidate Specific Interactions : Detailed studies on the binding mechanisms and affinities for various receptors.
- In Vivo Studies : Conduct animal studies to assess therapeutic efficacy and safety profiles.
- Explore Derivative Compounds : Investigate other derivatives for enhanced biological activity or reduced side effects.
Properties
CAS No. |
62924-92-9 |
---|---|
Molecular Formula |
C14H23NOSi |
Molecular Weight |
249.42 g/mol |
IUPAC Name |
N,N-diethyl-2-trimethylsilylbenzamide |
InChI |
InChI=1S/C14H23NOSi/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
OCENVWQKZZZSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1[Si](C)(C)C |
Origin of Product |
United States |
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